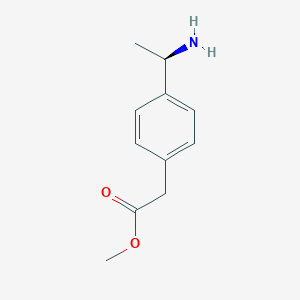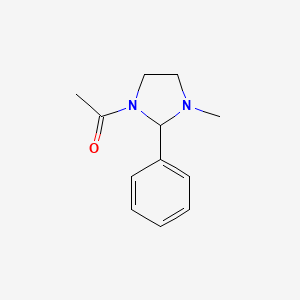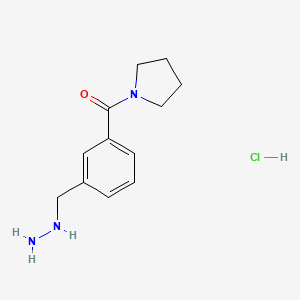
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate: is a complex organic compound known for its unique structural properties It features a combination of phenyl, pyridinyl, and ethynyl groups, making it a subject of interest in various fields of chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate typically involves multiple steps, starting from readily available starting materials. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethylene or ethane.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C
Substitution: Nucleophiles like sodium azide or thiols in polar solvents, elevated temperatures
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethylene or ethane derivatives
Substitution: Formation of substituted pyridinyl derivatives
Aplicaciones Científicas De Investigación
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethynyl and pyridinyl groups play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl(pyridin-4-yl)methanone
- (S)-1-(4-(pyridin-4-yl)phenyl)ethan-1-ol
Uniqueness
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate is unique due to its combination of phenyl, pyridinyl, and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity to molecular targets and greater versatility in chemical reactions.
Propiedades
Fórmula molecular |
C29H19NOS |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
S-[4-[2-[4-(2-phenylethynyl)-2-pyridin-4-ylphenyl]ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C29H19NOS/c1-22(31)32-28-15-11-24(12-16-28)9-13-26-14-10-25(8-7-23-5-3-2-4-6-23)21-29(26)27-17-19-30-20-18-27/h2-6,10-12,14-21H,1H3 |
Clave InChI |
ZEMGQWGGFOEVDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


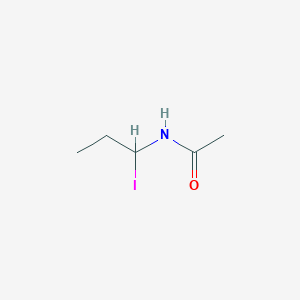


![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
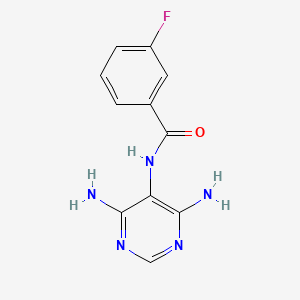

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
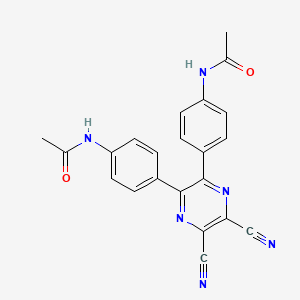
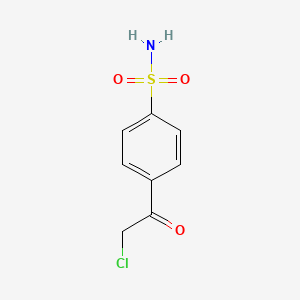
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
